molecular formula C25H31N3O2 B11614478 6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline

6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11614478
M. Wt: 405.5 g/mol
InChI Key: URVOTUGGZVDVMB-UHFFFAOYSA-N
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Description

6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the class of indoloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common approach includes the condensation of appropriate indole and quinoxaline precursors, followed by functionalization with 3-methylbutyl and propan-2-yloxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or quinoxaline rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-methylbutyl)-2,3-bis(methoxy)-6H-indolo[2,3-b]quinoxaline
  • 6-(3-methylbutyl)-2,3-bis(ethoxy)-6H-indolo[2,3-b]quinoxaline
  • 6-(3-methylbutyl)-2,3-bis(butoxy)-6H-indolo[2,3-b]quinoxaline

Uniqueness

6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. The presence of propan-2-yloxy groups, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-(3-methylbutyl)-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H31N3O2/c1-15(2)11-12-28-21-10-8-7-9-18(21)24-25(28)27-20-14-23(30-17(5)6)22(29-16(3)4)13-19(20)26-24/h7-10,13-17H,11-12H2,1-6H3

InChI Key

URVOTUGGZVDVMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C

Origin of Product

United States

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